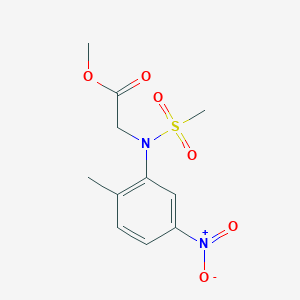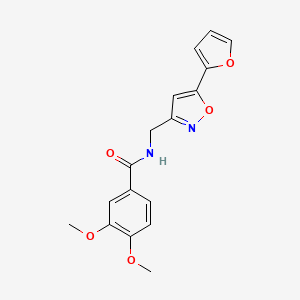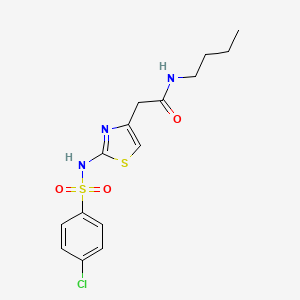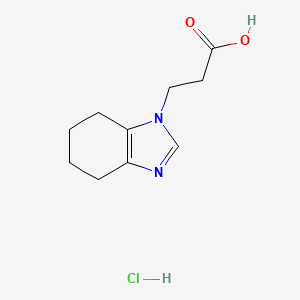![molecular formula C20H11Cl4N3O2 B2905557 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one CAS No. 477858-13-2](/img/structure/B2905557.png)
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridinone core substituted with chlorophenyl and oxadiazole groups, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the pyridinone core. The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the molecule.
Applications De Recherche Scientifique
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
5-chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4N3O2/c21-13-4-1-11(2-5-13)18-25-19(29-26-18)16-7-15(23)10-27(20(16)28)9-12-3-6-14(22)8-17(12)24/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQYAWTETVOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2905481.png)



![2-(naphthalen-2-yloxy)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2905490.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2905494.png)
![2-Chloro-N-[(3-chloro-2-fluorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]acetamide](/img/structure/B2905495.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2905496.png)

![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)
![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)

![propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905488.png)
